

Synthesis of 1,2-Octanediol from 1-Octene: Application Notes and Protocols

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Compound of Interest		
Compound Name:	1,2-Octanediol	
Cat. No.:	B041855	Get Quote

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Abstract

This document provides detailed application notes and protocols for the synthesis of **1,2-octanediol** from 1-octene. Two primary, effective methods are presented: the Upjohn syndihydroxylation using a catalytic amount of osmium tetroxide, and a metal-free oxidation using performic acid generated in situ. These protocols are designed to be robust and reproducible for laboratory settings. This guide includes comprehensive experimental procedures, a comparative data summary, and a visual representation of the synthetic workflow to aid in experimental planning and execution.

Introduction

1,2-Octanediol is a versatile chemical compound with significant applications across various industries. It serves as a valuable intermediate in organic synthesis and is widely used in the cosmetics industry as a humectant, emollient, and antimicrobial agent. In pharmaceutical development, its properties are leveraged in topical formulations. The synthesis of **1,2-octanediol** from the readily available starting material, **1**-octane, is a fundamental transformation in organic chemistry. The primary routes for this conversion involve the dihydroxylation of the alkene functional group. This document details two common and effective methods for this synthesis.



Methods and Protocols

Two distinct and reliable methods for the synthesis of **1,2-octanediol** from 1-octene are detailed below. The first is the Upjohn dihydroxylation, which results in syn-stereochemistry, and the second is an oxidation with performic acid, which proceeds through an epoxide intermediate.

Protocol 1: Upjohn syn-Dihydroxylation of 1-Octene

This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), for the syn-dihydroxylation of 1-octene.[1][2][3] An alternative co-oxidant, tert-butyl hydroperoxide, can also be employed.[4]

Materials:

- 1-Octene
- Osmium tetroxide (OsO₄)
- N-methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide (t-BuOOH)
- · tert-Butyl alcohol
- Water
- Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)
- · Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel



- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser.
- Charging the Flask: To the flask, add 1-octene (1.0 equivalent), tert-butyl alcohol, and water. Begin stirring to create a homogeneous solution.
- Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution. In a separate container, prepare a solution of osmium tetroxide (0.002-0.01 equivalents) in tert-butyl alcohol.
- Initiating the Reaction: Slowly add the osmium tetroxide solution to the reaction mixture dropwise. The reaction is typically exothermic. Maintain the reaction temperature at room temperature (20-25°C).
- Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 30 minutes to reduce the osmate esters.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by distillation



under reduced pressure to yield pure 1,2-octanediol.[5]

Protocol 2: Dihydroxylation via in situ Performic Acid

This protocol involves the epoxidation of 1-octene using performic acid, generated in situ from formic acid and hydrogen peroxide, followed by hydrolysis of the epoxide intermediate.[4][5][6]

Materials:

- 1-Octene
- Formic acid (HCOOH)
- Hydrogen peroxide (H₂O₂, 30-35% solution)
- Sodium hydroxide (NaOH) solution
- Ethyl acetate or other suitable extraction solvent
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Four-necked flask
- Electric stirrer
- Thermometer
- Condenser
- Dropping funnel
- External cooling bath

Procedure:

 Reaction Setup: Assemble a four-necked flask with an electric stirrer, thermometer, condenser, and a dropping funnel. Place the flask in an external cold-water bath.



- Initial Charge: Add formic acid and hydrogen peroxide to the flask and stir vigorously to mix thoroughly.[5]
- Addition of 1-Octene: With external cooling, add 1-octene dropwise to the reaction mixture, controlling the rate of addition to maintain the internal temperature between 35-40°C.[5][6]
- Reaction: After the addition is complete, maintain the reaction temperature at 40-45°C for 3-4 hours. Following this, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[6]
- Workup Removal of Formic Acid: Remove the excess formic acid and water under reduced pressure until an oily residue remains.[5][6]
- Neutralization: Cool the oily residue and add a sodium hydroxide solution dropwise while stirring to neutralize the remaining acid until the pH is alkaline.[5]
- Extraction: Extract the product from the neutralized solution using an appropriate organic solvent like ethyl acetate.
- Washing and Drying: Wash the organic extract twice with a 30% sodium chloride solution.
 Dry the organic layer over anhydrous magnesium sulfate.[5]
- Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The final product, 1,2-octanediol, is obtained by distillation under reduced pressure (e.g., 131°C at 1330 Pa).[4][5]

Data Presentation

The following table summarizes quantitative data for the synthesis of **1,2-octanediol** from 1-octene based on the described protocols.



Parameter	Protocol 1: Upjohn Dihydroxylation	Protocol 2: Performic Acid
Starting Material	1-Octene	1-Octene
Key Reagents	OsO4 (catalytic), t-BuOOH	Formic Acid, H ₂ O ₂
Reaction Temperature	45°C	35-45°C
Reaction Time	30 minutes (addition)	4-6 hours
Reported Yield	42%[4]	>99% (purity after distillation)
Purification Method	Distillation	Distillation under reduced pressure

Experimental Workflow and Logic Diagrams

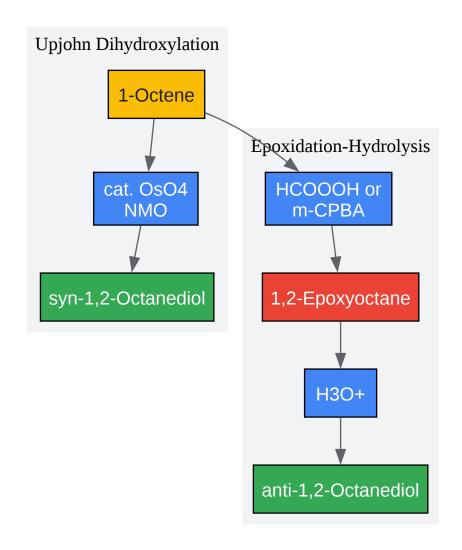
To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the logical flow of the synthesis and purification steps.



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Caption: General workflow for the synthesis and purification of **1,2-octanediol**.





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Caption: Key synthetic pathways from 1-octene to 1,2-octanediol.

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